molecular formula C16H14F3N3O3S B2684433 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034553-79-0

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2684433
CAS RN: 2034553-79-0
M. Wt: 385.36
InChI Key: ULWRGIUIILTNCJ-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.36. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has identified derivatives of "N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide" as promising anti-inflammatory and analgesic agents. One study synthesized novel derivatives, assessing their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, a specific derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain tissues, suggesting potential for therapeutic development (Küçükgüzel et al., 2013).

Herbicidal Activity

Another area of application is in the development of herbicides. Derivatives of the compound have been shown to possess interesting herbicidal activity, particularly as post-emergence herbicides for controlling dicotyledonous weed species. This suggests their utility in agricultural chemistry for the development of new herbicidal formulations (Eussen et al., 1990).

Catalysis and Organic Synthesis

In organic synthesis, derivatives have been utilized in catalytic processes and synthetic methodologies. A gold(I)-catalyzed cascade reaction involving derivatives led to the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides, showcasing a novel method for constructing complex molecules. This approach enriches the toolkit available for organic chemists, opening pathways to synthesize novel structures with potential applications in drug development and material science (Wang et al., 2014).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of related compounds have been explored, with some derivatives showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This broad-spectrum antimicrobial activity highlights the potential of these compounds in developing new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance (Hassan, 2013).

Anticancer Activity

Research into the anticancer properties of "N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide" derivatives has identified several compounds with promising anticancer activities. Studies focusing on specific derivatives have found that they can inhibit the growth of cancer cells in vitro, suggesting a potential role in cancer therapy. The mechanisms behind these anticancer effects are diverse and include inhibition of key enzymatic pathways involved in cancer cell proliferation (Penning et al., 1997).

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c17-16(18,19)14-1-3-15(4-2-14)26(23,24)21-6-7-22-10-13(9-20-22)12-5-8-25-11-12/h1-5,8-11,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWRGIUIILTNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

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